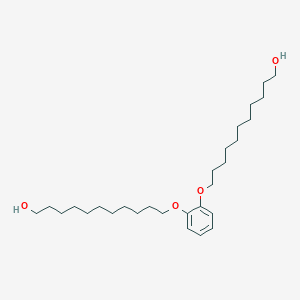

1,2-Bis-(11-hydroxyundecyloxy)benzene

Description

Structure

2D Structure

Propriétés

IUPAC Name |

11-[2-(11-hydroxyundecoxy)phenoxy]undecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O4/c29-23-17-11-7-3-1-5-9-13-19-25-31-27-21-15-16-22-28(27)32-26-20-14-10-6-2-4-8-12-18-24-30/h15-16,21-22,29-30H,1-14,17-20,23-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWYVHHVZMGEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCCCCCCCCO)OCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649839 | |

| Record name | 11,11'-[1,2-Phenylenebis(oxy)]di(undecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123934-38-3 | |

| Record name | 11,11'-[1,2-Phenylenebis(oxy)]di(undecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,2 Bis 11 Hydroxyundecyloxy Benzene

Established Synthetic Routes and Reaction Pathways

The construction of the 1,2-Bis-(11-hydroxyundecyloxy)benzene molecule is most effectively achieved through a dietherification reaction involving a catechol (1,2-dihydroxybenzene) core and two long-chain alkyl units. The Williamson ether synthesis is the quintessential method for this transformation. wikipedia.org

The Williamson ether synthesis is a robust and widely employed method for preparing both symmetrical and asymmetrical ethers. In the context of synthesizing this compound, this reaction involves the dialkylation of catechol. The process begins with the deprotonation of both phenolic hydroxyl groups of catechol by a suitable base to form the more nucleophilic catecholate dianion. This dianion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an appropriate alkylating agent. wikipedia.org The SN2 pathway necessitates that the alkylating agent be a primary or secondary halide to avoid competing elimination reactions, which are common with tertiary halides. collegedunia.com

The second key reactant in this synthesis is a long-chain bifunctional molecule that contains both a leaving group for the alkylation and a terminal hydroxyl group. An ideal candidate for this role is 11-halo-1-undecanol (e.g., 11-bromo-1-undecanol or 11-chloro-1-undecanol). The catecholate dianion attacks the carbon atom bearing the halogen, displacing it and forming the two ether bonds. The use of a primary halide is crucial for an efficient SN2 reaction. wikipedia.org The reaction is typically performed by reacting two equivalents of the halogenated alcohol with one equivalent of catechol in the presence of a base.

Derivatization Strategies at the Hydroxyl Termini

The two terminal primary hydroxyl groups of this compound are versatile functional handles that can be modified through various chemical transformations to produce a wide range of derivatives. nih.gov

Common derivatization strategies include:

Esterification: The hydroxyl groups can be readily converted to esters by reacting with acyl chlorides or carboxylic anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine. researchgate.net This reaction is useful for introducing a vast array of functional groups.

Etherification: Further alkylation or arylation of the terminal hydroxyl groups can be achieved through another Williamson ether synthesis, allowing for the extension of the side chains or the addition of different end-cap groups.

Oxidation: The primary alcohols can be oxidized to aldehydes using mild oxidizing agents like pyridinium chlorochromate (PCC) or to carboxylic acids using stronger agents such as potassium permanganate (KMnO₄) or Jones reagent. nih.gov

Conversion to Halides/Sulfonates: The hydroxyl groups can be transformed into better leaving groups, such as halides (using SOCl₂ or PBr₃) or sulfonate esters (e.g., tosylates or mesylates), which facilitates subsequent nucleophilic substitution reactions.

Table 2: Derivatization Reactions for Terminal Hydroxyl Groups

| Reaction Type | Reagents | Resulting Functional Group | Citation |

| Esterification | Acyl chlorides, Carboxylic anhydrides, Base (e.g., pyridine) | Ester (-O-C=O)-R) | nih.govresearchgate.net |

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether (-O-R) | wikipedia.org |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) | nih.gov |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄), Jones Reagent | Carboxylic Acid (-COOH) | nih.gov |

| Conversion to Alkyl Halide | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | Alkyl chloride (-Cl), Alkyl bromide (-Br) | |

| Conversion to Sulfonate Ester | Tosyl chloride (TsCl), Mesyl chloride (MsCl), Base | Tosylate (-OTs), Mesylate (-OMs) |

Esterification Reactions for Functionalization

Esterification of the terminal hydroxyl groups of this compound is a primary method for its functionalization. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a commonly employed technique. masterorganicchemistry.com This equilibrium-driven process typically utilizes an excess of the alcohol component and a strong acid catalyst, such as sulfuric acid or tosic acid, to favor ester formation. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.com

To drive the reaction to completion, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com The choice of carboxylic acid dictates the functionality introduced. For instance, reaction with acrylic acid would introduce polymerizable acrylate groups, while reaction with a fluorescent carboxylic acid could be used to create molecular probes.

Table 1: Representative Esterification Reactions of this compound

| Reactant | Reagent | Catalyst | Product | Potential Application |

| This compound | Acryloyl chloride | Triethylamine | 1,2-Bis-(11-acryloyloxyundecyloxy)benzene | Monomer for polymer synthesis |

| This compound | Methacrylic anhydride (B1165640) | DMAP | 1,2-Bis-(11-methacryloyloxyundecyloxy)benzene | Crosslinking agent |

| This compound | Acetic anhydride | Pyridine | 1,2-Bis-(11-acetoxyundecyloxy)benzene | Protection of hydroxyl groups |

Note: This table presents hypothetical yet chemically plausible esterification reactions.

Controlled Modifications for Tailored Derivatives

Beyond esterification, other controlled modifications of the terminal hydroxyl groups can be employed to synthesize a variety of tailored derivatives. These modifications can include conversion to halides, ethers, or other functional groups, enabling further chemical transformations.

For example, treatment with a thionyl chloride or phosphorus tribromide could convert the hydroxyl groups to chlorides or bromides, respectively. These halogenated derivatives can then serve as substrates for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities.

Another approach involves the etherification of the hydroxyl groups. Williamson ether synthesis, for instance, would involve deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide. This would yield an ether, extending the alkyl chains or introducing new functional moieties.

Purification and Isolation Techniques in Synthesis

The synthesis of this compound and its derivatives necessitates robust purification methods to isolate the target compound from unreacted starting materials, byproducts, and catalysts. Column chromatography and recrystallization are the principal techniques employed for this purpose.

Application of Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of organic compounds. khanacademy.org It operates on the principle of differential adsorption of components of a mixture onto a stationary phase, with separation achieved by elution with a mobile phase. khanacademy.org For the purification of this compound and its derivatives, silica gel is a common stationary phase due to its polarity. cup.edu.cnhu-berlin.de

The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system is selected based on the polarity of the target compound and the impurities to be removed. Typically, a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is used. cup.edu.cnorgsyn.org By gradually increasing the polarity of the eluent (gradient elution), compounds are selectively eluted from the column based on their affinity for the stationary phase. orgsyn.org

Table 2: Typical Column Chromatography Parameters for Purification

| Compound | Stationary Phase | Mobile Phase (Eluent) | Elution Order |

| This compound | Silica Gel | Hexane/Ethyl Acetate Gradient | Less polar impurities first, followed by the desired product. |

| 1,2-Bis-(11-acetoxyundecyloxy)benzene | Silica Gel | Toluene/Ethyl Acetate Gradient | The less polar diester elutes before the diol starting material. |

Note: The specific eluent ratios would be determined empirically using techniques like thin-layer chromatography (TLC).

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for purifying solid compounds. youtube.com The principle behind recrystallization is the difference in solubility of a compound in a hot versus a cold solvent. youtube.com An ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. youtube.com

The process involves dissolving the impure solid in a minimum amount of hot solvent to form a saturated solution. youtube.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. youtube.com Impurities that are present in smaller amounts remain in the solution. The purified crystals are then collected by filtration. youtube.com For this compound, solvents like ethanol, butan-1-ol, or mixtures containing these alcohols could potentially be suitable for recrystallization. cambridge.org

Precipitation is a related technique where a non-solvent is added to a solution of the compound, causing it to become insoluble and precipitate out. This method is often faster than recrystallization but may be less selective in excluding impurities.

Molecular Architecture and Structural Elucidation of 1,2 Bis 11 Hydroxyundecyloxy Benzene and Its Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of 1,2-Bis-(11-hydroxyundecyloxy)benzene. By interacting with the molecule using various forms of electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy offer detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR would be employed to confirm its constitution.

In a typical ¹H NMR spectrum, the protons on the aromatic ring are expected to appear in the aromatic region, generally between δ 6.5 and 8.0 ppm. libretexts.orglibretexts.org Due to the symmetry of the 1,2-disubstituted (ortho) benzene (B151609) ring, these four protons would exhibit a characteristic multiplet pattern. docbrown.info The protons of the methylene (B1212753) group adjacent to the ether oxygen (Ar-O-CH ₂) would be deshielded and appear as a triplet at approximately δ 4.0 ppm. The methylene group protons adjacent to the terminal hydroxyl group (-CH ₂-OH) would resonate around δ 3.6 ppm, also as a triplet. The numerous methylene groups forming the backbone of the undecyl chains would produce a large, complex multiplet in the aliphatic region, typically between δ 1.2 and 1.8 ppm. The hydroxyl proton (-OH ) signal is often a broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information. The carbons of the aromatic ring would absorb in the range of δ 120-150 ppm. libretexts.org The two carbons directly bonded to the oxygen atoms would be found at the lower field end of this range, around δ 149 ppm, while the other four aromatic carbons would appear between δ 115 and 122 ppm. The carbon atom of the methylene group in the ether linkage (Ar-O-C H₂) would resonate near δ 69 ppm, and the carbon of the hydroxymethylene group (-C H₂-OH) would be found around δ 63 ppm. The remaining aliphatic carbons of the undecyl chains would produce a series of signals in the δ 25-32 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic H (Ar-H) | ~6.9 | - |

| Aromatic C (Ar-C-O) | - | ~149 |

| Aromatic C (Ar-C-H) | - | ~115-122 |

| Ether Methylene H (Ar-O-CH₂) | ~4.0 | - |

| Ether Methylene C (Ar-O-CH₂) | - | ~69 |

| Aliphatic Methylene H (-(CH₂)₉-) | ~1.2-1.8 | - |

| Aliphatic Methylene C (-(CH₂)₉-) | - | ~25-32 |

| Hydroxymethylene H (-CH₂-OH) | ~3.6 | - |

| Hydroxymethylene C (-CH₂-OH) | - | ~63 |

| Hydroxyl H (-OH) | Variable | - |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by a broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded terminal alcohol groups. nih.gov Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the numerous methylene groups in the alkyl chains. docbrown.info Aromatic C-H stretching vibrations typically appear at slightly higher wavenumbers, from 3030 to 3080 cm⁻¹. docbrown.info

The "fingerprint region" below 1500 cm⁻¹ contains a wealth of structural information. docbrown.info The C=C stretching vibrations of the aromatic ring are expected to produce peaks near 1600 and 1500 cm⁻¹. spectroscopyonline.com A strong absorption corresponding to the C-O stretching of the aryl ether linkage would be observed around 1250 cm⁻¹, while the C-O stretch of the primary alcohol would appear near 1050 cm⁻¹. A key feature for confirming the 1,2-disubstitution pattern is the C-H out-of-plane bending vibration, which gives rise to a strong absorption in the 735-770 cm⁻¹ range. docbrown.infospectroscopyonline.com

Raman spectroscopy provides complementary data. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations and the C-H stretching modes would be clearly visible. nih.gov Raman is particularly sensitive to the symmetric vibrations of the non-polar alkyl chains, providing a well-defined spectrum in the C-H stretching region. nih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | IR (Strong, Broad) |

| Aromatic C-H Stretch | 3030 - 3080 | IR (Medium), Raman (Strong) |

| Aliphatic C-H Stretch | 2850 - 3000 | IR (Strong), Raman (Strong) |

| Aromatic C=C Stretch | 1500 - 1600 | IR (Medium), Raman (Strong) |

| Aryl Ether C-O Stretch | 1200 - 1275 | IR (Strong) |

| Primary Alcohol C-O Stretch | 1000 - 1075 | IR (Strong) |

| Ortho-disubstituted C-H Bend | 735 - 770 | IR (Strong) |

Diffraction-Based Structural Analysis

Obtaining single crystals of a molecule like this compound suitable for X-ray diffraction can be challenging due to the high conformational flexibility of the long alkyl chains. However, analysis of related, more rigid aromatic diols and long-chain alkyl compounds provides significant insight into the expected structural features. nih.govcopernicus.org

X-ray diffraction studies on aromatic compounds confirm the planarity of the benzene ring and provide precise measurements of the C-C bond lengths within the ring, which are intermediate between typical single and double bonds. nih.gov For 1,2-disubstituted systems, the technique definitively establishes the ortho connectivity. Studies on long-chain alkyl diols reveal that the aliphatic chains often adopt an all-trans (zigzag) conformation, which is the most energetically favorable arrangement to minimize steric hindrance. researchgate.netrsc.org The diffraction data would also yield the precise bond lengths and angles for the ether and alcohol functionalities, confirming the geometry around the oxygen atoms.

The crystal packing of this compound would be governed by a combination of intermolecular forces. The most significant of these are the hydrogen bonds formed between the terminal hydroxyl groups. nih.govacs.org These hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extended networks, such as head-to-tail chains (...O-H···O-H···) or dimeric structures. rsc.org These hydrogen bonding motifs are a primary driver in the organization of the crystal lattice.

Van der Waals forces between the long undecyl chains also play a crucial role. nih.gov The extended, all-trans alkyl chains from adjacent molecules would tend to pack together in an interdigitated or layered fashion to maximize these attractive interactions, similar to the packing observed in lipids and long-chain alkanes.

Applications in Supramolecular Chemistry and Self Assembly

Influence of Molecular Design on Self-Assembly Behavior

Research on analogous compounds with similar structural motifs—such as a central benzene (B151609) ring substituted with long alkoxy chains containing terminal hydroxyl groups—provides a framework for understanding how 1,2-Bis-(11-hydroxyundecyloxy)benzene might behave. For instance, studies on other 1,2-dialkoxybenzene derivatives indicate that the interplay of van der Waals interactions between the long undecyloxy chains and hydrogen bonding between the terminal hydroxyl groups would likely be the primary driving forces for self-assembly.

The length and flexibility of the undecyloxy chains would be expected to influence the packing and ordering of the molecules in both solution and the solid state. Furthermore, the terminal hydroxyl groups are predicted to be crucial in forming directional hydrogen bonds, leading to the formation of one-dimensional chains or more complex two- and three-dimensional networks.

The ability of such molecules to form self-assembled monolayers (SAMs) on various substrates, like gold, is a well-documented phenomenon for long-chain alkanethiols, but specific studies on hydroxyl-terminated alkoxybenzenes are necessary to determine their precise behavior. The molecular design, including the length of the alkyl chains and the nature of the head group, is known to significantly impact the resulting self-assembled structures.

However, without direct experimental evidence from techniques such as X-ray diffraction (XRD), scanning tunneling microscopy (STM), or nuclear magnetic resonance (NMR) spectroscopy specifically for This compound , any detailed discussion remains conjectural. No data tables or specific research findings can be generated as requested in the instructions.

Further experimental investigation into the synthesis and supramolecular chemistry of This compound is required to provide the specific details needed to populate the outlined article structure.

Impact of Alkoxy Chain Length on Intermolecular Interactions

The length of the alkoxy chains in derivatives of 1,2-dialkoxybenzene is a critical determinant of their intermolecular interactions and, consequently, their self-assembly behavior. While specific studies on the 11-carbon undecyloxy chain of this compound are not extensively detailed in isolation, the principles governing the impact of alkoxy chain length are well-established in related systems.

Long aliphatic chains, such as the undecyloxy chains in the target molecule, significantly influence intermolecular associations through van der Waals forces. As the chain length increases, the potential for these non-polar interactions also increases, promoting a greater degree of order and stability in the resulting supramolecular assemblies. Research on various long-chain alkyl and alkoxy substituted compounds has demonstrated that longer chains can lead to the formation of more defined and stable mesophases, such as liquid crystalline phases. For instance, studies on long-chain alkylpyridines have shown their capacity to form liquid crystals. rsc.org

Furthermore, the flexibility of these long chains allows them to adopt conformations that can either facilitate or hinder specific packing arrangements. This conformational flexibility is a key factor in the temperature-dependent phase behavior of such materials. The presence of the terminal hydroxyl groups on the undecyloxy chains of this compound introduces the additional possibility of intermolecular hydrogen bonding at the periphery of the molecule, further complicating and enriching its self-assembly landscape. The balance between the van der Waals interactions of the long chains and the hydrogen bonding of the terminal hydroxyl groups can lead to the formation of complex, multi-layered structures.

Effects of Aromatic Core Substitution on Assembly Motifs

A crucial aspect of the catechol motif is its potential for hydrogen bonding. While the hydroxyl groups of the catechol are etherified in the target molecule, the underlying catechol structure provides a specific geometry that influences the orientation of the attached chains. In related catechol derivatives, the interplay between intramolecular and intermolecular hydrogen bonding is a key factor in their conformational dynamics and reactivity. rsc.orgnih.gov For this compound, the absence of the free catechol hydroxyls shifts the focus to the interactions of the ether linkages and the terminal hydroxyls of the undecyloxy chains.

The combination of the specific 1,2-substitution on the benzene ring and the long, functionalized alkoxy chains in this compound creates a molecule with a complex set of intermolecular interaction possibilities, leading to rich and varied self-assembly behaviors.

Integration into Polymer Science and Advanced Materials Engineering

Monomeric Applications in Polymer Synthesis

The terminal hydroxyl (-OH) groups on 1,2-Bis-(11-hydroxyundecyloxy)benzene allow it to act as a diol monomer in step-growth polymerization. This process involves the repeated reaction between functional groups of monomers to form long polymer chains. The distinct separation of a rigid aromatic segment and flexible aliphatic chains within this single monomer makes it a versatile component for creating polymers with sophisticated microstructures.

Polyurethanes (PUs) are a highly versatile class of polymers defined by the presence of the urethane linkage [–NH–C(O)–O–]. They are synthesized through the polyaddition reaction of a diol with a diisocyanate. In this context, this compound serves as the diol component. The synthesis follows a step-growth mechanism where the hydroxyl groups of the diol react with the isocyanate groups (–N=C=O) of a diisocyanate monomer.

Polyesters are formed through the polycondensation reaction between a diol and a dicarboxylic acid (or its more reactive derivatives, such as a diacyl chloride or diester). libretexts.org When this compound is used as the diol monomer, it reacts with a dicarboxylic acid to form ester linkages [–C(O)–O–], creating a long-chain aliphatic-aromatic polyester (B1180765). fiveable.me

The properties of the resulting polyester are directly influenced by the structure of this diol. The long aliphatic chains, comprising eleven methylene (B1212753) units each, can crystallize in a manner similar to polyethylene, leading to materials with polyethylene-like characteristics, such as high ductility and a distinct melting point. acs.orgacs.org The aromatic core, however, adds rigidity and enhances the thermal stability of the polymer compared to purely aliphatic polyesters. essentialchemicalindustry.org By selecting different dicarboxylic acid co-monomers (e.g., short-chain aliphatic, long-chain aliphatic, or aromatic), the thermal properties, crystallinity, and mechanical behavior of the polyester can be precisely controlled. fiveable.me

Beyond polyesters, this diol can be used in other polycondensation reactions. For instance, it can be reacted with dihalides to form polyethers, further expanding the range of polymers that can be synthesized from this versatile monomer. In all cases, the combination of the rigid aromatic core and the long, flexible aliphatic spacers is key to designing polymers with unique and desirable properties.

Design and Synthesis of Liquid Crystalline Polymers

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. They possess the fluidity of liquids but maintain the long-range molecular order characteristic of crystals. The unique structure of this compound, with its central rigid mesogenic (liquid crystal-forming) unit (the benzene (B151609) ring) and long flexible spacers (the undecyloxy chains), makes it an ideal precursor for the synthesis of thermotropic LCPs, which exhibit liquid crystallinity in the melt.

Precursors for Main-Chain and Side-Chain Liquid Crystalline Polymers

This compound is well-suited for creating both main-chain and side-chain LCPs.

Main-Chain LCPs: In this architecture, the mesogenic units are incorporated directly into the polymer backbone. acs.org this compound can act as a mesogenic diol and be polymerized with various rigid dicarboxylic acids (e.g., terephthaloyl chloride) to create main-chain liquid crystalline polyesters. The flexible undecyloxy chains act as spacers that decouple the rigid mesogenic cores from the polymer backbone, allowing them the rotational freedom to self-assemble into ordered liquid crystalline phases upon melting. researchgate.net The length of these flexible spacers is critical; the eleven methylene units provide significant flexibility, which tends to lower the melting point and broaden the temperature range over which the liquid crystalline phase is stable.

Side-Chain LCPs: For side-chain LCPs, the mesogenic units are attached as pendant groups to a flexible polymer backbone. utwente.nlrsc.org While this compound itself is a difunctional monomer suited for linear polymerization, it can be chemically modified to be incorporated into a side-chain architecture. For example, the terminal hydroxyl groups could be reacted with a molecule containing a polymerizable group, such as an acrylate or methacrylate. The subsequent polymerization of this new monomer would yield a polymer (e.g., a polyacrylate) with the entire 1,2-bis(alkoxy)benzene moiety acting as a bulky, mesogenic side chain. The polymer backbone provides the mechanical properties, while the pendant mesogenic groups self-organize to form liquid crystalline phases. acs.org

Influence on Mesophase Formation and Stability (Nematic, Smectic)

The specific arrangement of molecules in a liquid crystalline phase is known as the mesophase. The two most common types are the nematic and smectic phases. The molecular structure of the repeating unit in an LCP is the primary determinant of which mesophase is formed and at what temperatures it is stable.

Nematic Phase: In the nematic (N) phase, the molecules show a long-range orientational order, meaning they tend to align along a common axis, called the director. However, they have no positional order, behaving like a typical liquid in that their centers of mass are randomly distributed. acs.org

Smectic Phase: The smectic (Sm) phase is more ordered than the nematic phase. Molecules not only exhibit orientational order but also tend to arrange themselves into layers. rsc.org

The structure of this compound strongly favors the formation of smectic phases in the resulting polymers. The long, flexible undecyloxy chains promote a layered structure, as these chains tend to align parallel to one another. This micro-segregation between the rigid aromatic cores and the flexible aliphatic chains leads to the formation of well-defined layers, which is the hallmark of a smectic mesophase. While a nematic phase might be possible under certain conditions or with specific co-monomers that disrupt packing, the inherent structure of polymers derived from this diol is highly conducive to smectic ordering. The stability of the mesophase is also enhanced by the long alkyl chains, which can result in a broad temperature window between the melting transition and the transition to a fully isotropic (disordered) liquid. rsc.org

Development of Functional Polymeric Materials

The incorporation of this compound into polymer structures can lead to materials with specific functionalities beyond their basic mechanical and thermal properties. The unique chemical features of this monomer, namely the catechol-derived core and the long alkyl chains, provide opportunities to design functional polymers for advanced applications.

The catechol moiety (1,2-dihydroxybenzene) is known for its ability to chelate with metal ions and to adhere strongly to various surfaces, including metals and minerals. By incorporating the 1,2-dialkoxybenzene structure into a polymer, some of these adhesive and interfacial properties can be imparted to the final material. Polymers containing this unit could be developed as specialized coatings, adhesives, or surface modifiers where strong interaction with inorganic surfaces is required.

Furthermore, the long C11 aliphatic chains contribute to creating hydrophobic and low-surface-energy materials. Polymers rich in these long alkyl chains can exhibit properties such as water repellency and self-assembly into ordered nanostructures. This could be exploited in the development of hydrophobic coatings, membranes for separation processes, or materials for patterning at the nanoscale. The precise control over the polymer architecture enabled by this monomer allows for the fine-tuning of these functional properties to meet the demands of specific advanced engineering applications.

Applications in Elastomeric and Thermoplastic Systems

While direct applications of this compound in elastomeric and thermoplastic systems are not documented, its molecular structure suggests potential utility as a specialty monomer, specifically as a long-chain diol. In polyurethane and polyester synthesis, diols are fundamental building blocks. The long, flexible undecyloxy chains of this compound could impart significant flexibility and a low glass transition temperature (Tg) to the resulting polymer.

In thermoplastic elastomers (TPEs) , particularly thermoplastic polyurethanes (TPUs), the incorporation of such a long-chain diol would contribute to the formation of the "soft segment" of the polymer. These soft segments are responsible for the elastomeric, rubber-like properties of the material. The lengthy aliphatic chains would likely enhance chain mobility and free volume, leading to a decrease in the material's hardness and an increase in its elongation at break. The aromatic benzene core, however, would be part of this soft segment, which is a less common architecture but could influence inter-chain interactions.

For thermoplastic systems , such as polyesters, this compound could be used as a co-monomer to modify properties. The introduction of its long, flexible chains into a more rigid polymer backbone could act as an internal plasticizer, increasing flexibility and impact strength. The presence of the aromatic ring could also influence the thermal stability and refractive index of the final material.

Tailoring Mechanical and Thermal Properties of Polymeric Networks

The unique structure of this compound offers theoretical avenues for tailoring the mechanical and thermal properties of polymeric networks.

Mechanical Properties:

The incorporation of this diol into a polymer backbone is predicted to have a significant impact on its mechanical behavior. General principles of polymer science suggest that:

Tensile Strength and Modulus: The long, flexible aliphatic chains would likely decrease the tensile strength and modulus of a polymer. nih.gov These chains increase the distance between the more rigid parts of the polymer network and can disrupt crystalline packing, leading to a softer, more flexible material.

The table below provides a hypothetical comparison of the expected mechanical properties of a generic polyurethane based on the inclusion of a standard short-chain diol versus a long-chain diol like this compound.

| Property | Polyurethane with Short-Chain Diol | Polyurethane with Long-Chain Aliphatic Diol (Theoretical) |

| Tensile Modulus | Higher | Lower |

| Tensile Strength | Higher | Lower |

| Elongation at Break | Lower | Higher |

| Hardness | Higher | Lower |

Thermal Properties:

The thermal properties of a polymer are also strongly influenced by its molecular architecture. For a polymer incorporating this compound:

Glass Transition Temperature (Tg): The long, flexible undecyloxy chains would significantly increase the mobility of the polymer chains. This increased segmental motion would lead to a lower glass transition temperature. nih.gov Polymers with lower Tgs are typically more flexible and less brittle at room temperature.

Melting Temperature (Tm): The effect on the melting temperature is more complex. While the long aliphatic chains could potentially crystallize, forming polyethylene-like domains, the presence of the bulky benzene ring and the ether linkages might disrupt this crystallization. If crystallization does occur, it would likely be at a lower temperature compared to a purely aliphatic long-chain polyester.

The following table summarizes the predicted influence of incorporating this compound on the thermal properties of a polymer.

| Property | Standard Polymer | Polymer with this compound (Theoretical) |

| Glass Transition Temperature (Tg) | Higher | Lower |

| Crystallinity | Dependent on structure | Potentially lower and disrupted |

| Thermal Decomposition Temperature | Dependent on structure | Potentially influenced by the aromatic core |

It is crucial to reiterate that the information presented above is based on established principles of polymer chemistry and the behavior of analogous compounds, as no direct research on the polymerization and material properties of this compound has been found in the public domain. Experimental validation would be necessary to confirm these theoretical considerations.

Chemical Reactivity and Substrate Specificity of the Benzene Core

Electrophilic Aromatic Substitution Reactions of Catechol Derivatives

Catechol ethers, such as 1,2-Bis-(11-hydroxyundecyloxy)benzene, readily undergo electrophilic aromatic substitution reactions due to the electron-rich nature of the benzene (B151609) ring. organicmystery.com The oxygen atoms of the ether linkages donate electron density to the ring through resonance, thereby stabilizing the intermediate carbocation (arenium ion) formed during the substitution process. orgosolver.com

The alkoxy groups are powerful ortho-, para-directing substituents. youtube.comyoutube.com This is because the lone pairs on the oxygen atoms can be delocalized into the benzene ring, creating areas of high electron density at the positions ortho and para to the substituents. youtube.com In the case of 1,2-dialkoxybenzenes, the directing effects of the two groups reinforce each other, strongly favoring substitution at the positions ortho and para to each alkoxy group. This leads to a high degree of regioselectivity in electrophilic aromatic substitution reactions.

For instance, in the nitration of 1,2-dialkoxybenzenes, there is a pronounced preference for substitution at the 4- and 5-positions. acs.org This specific regioselectivity has been attributed to the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. acs.org The electron-donating nature of the alkoxy groups can be so strong that, in some cases, disubstitution can occur, as seen in the dinitration of 1,2-dialkoxybenzenes to yield the 4,5-dinitro derivative. acs.org

| Substituent Type | Activating/Deactivating Effect | Directing Effect | Example Reactions |

|---|---|---|---|

| Alkoxy (-OR) | Strongly Activating masterorganicchemistry.com | Ortho, Para youtube.com | Halogenation, Nitration, Sulfonation, Friedel-Crafts Reactions organicmystery.com |

Halogenation: The halogenation of catechol ethers proceeds via the typical electrophilic aromatic substitution mechanism. copernicus.org The reaction is generally rapid and does not always require a Lewis acid catalyst due to the highly activated nature of the ring. The halogen molecule itself can be polarized sufficiently by the electron-rich ring to act as the electrophile.

Nitration: The nitration of catechol derivatives is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comresearchgate.net The reaction with activated rings like catechol ethers can sometimes proceed with nitric acid alone. masterorganicchemistry.com Studies on the nitration of phenol (B47542), a related compound, suggest that the mechanism can be complex, potentially involving an initial nitrosation step followed by oxidation. colab.ws For 1,2-dialkoxybenzenes, the dinitration to form the 4,5-dinitro product is a notable reaction, with a proposed mechanism involving a single electron transfer (SET) process. acs.org

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. collegedunia.com This is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). masterorganicchemistry.comcollegedunia.com The electrophile is believed to be sulfur trioxide (SO₃) or a protonated form. collegedunia.comsaskoer.ca The reaction is reversible, a feature that can be utilized in organic synthesis. masterorganicchemistry.comkhanacademy.org

Friedel-Crafts Reactions and Alkylation of the Aromatic Nucleus

The electron-rich benzene ring of catechol ethers is amenable to Friedel-Crafts reactions. researchgate.netwikipedia.org These reactions involve the substitution of an aromatic proton with an alkyl or acyl group. byjus.com

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govlibretexts.org The Lewis acid assists in the formation of a carbocation, which then acts as the electrophile. libretexts.org

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or an acid anhydride (B1165640) with a Lewis acid catalyst. nih.govmasterorganicchemistry.com The resulting aromatic ketone is less reactive than the starting material, which prevents further acylation reactions. libretexts.org This is a key advantage over Friedel-Crafts alkylation. libretexts.org

| Reaction | Reagents | Electrophile | Product |

|---|---|---|---|

| Friedel-Crafts Alkylation | Alkyl halide + Lewis Acid (e.g., AlCl₃) | Carbocation (R⁺) | Alkyl-substituted aromatic compound |

| Friedel-Crafts Acylation | Acyl halide/anhydride + Lewis Acid (e.g., AlCl₃) | Acylium ion (RCO⁺) | Aromatic ketone |

A significant limitation of Friedel-Crafts alkylation is the propensity for the initial product to be more reactive than the starting material, leading to polyalkylation. nih.govlibretexts.org The activating nature of the newly introduced alkyl group makes the ring more susceptible to further substitution. nih.gov Another common issue is the rearrangement of the carbocation intermediate to a more stable form, which can lead to a mixture of products with different alkyl structures. nih.govlibretexts.org

In the context of catechol derivatives, the presence of the ether oxygen atoms can lead to complexation with the Lewis acid catalyst, potentially deactivating the ring or leading to cleavage of the ether bond under harsh conditions. libretexts.orglibretexts.org However, milder conditions can often be employed for activated systems.

Comparative Reactivity with Other Benzene Derivatives

The two alkoxy groups in this compound render the aromatic ring significantly more reactive towards electrophilic substitution than unsubstituted benzene. libretexts.org The electron-donating resonance effect of the oxygen atoms outweighs their inductive electron-withdrawing effect. libretexts.org

Compared to benzene with deactivating substituents (e.g., nitrobenzene, benzaldehyde), the reactivity is vastly higher. libretexts.org Even when compared to benzene with a single activating alkyl group like toluene, the dialkoxy-substituted ring is more activated due to the stronger resonance donation from the oxygen lone pairs. masterorganicchemistry.com The reactivity is comparable to other highly activated aromatic compounds like phenol and aniline. masterorganicchemistry.com

The reactivity of halogen-substituted benzenes is lower than that of benzene, as the inductive electron-withdrawing effect of the halogens is stronger than their resonance-donating effect. quora.com Therefore, this compound is substantially more reactive than compounds like chlorobenzene (B131634) or bromobenzene. quora.com

| Compound | Substituent(s) | Effect on Reactivity (vs. Benzene) | Directing Effect |

|---|---|---|---|

| This compound | -O(CH₂)₁₁OH (x2) | Strongly Activating | Ortho, Para |

| Benzene | -H | Reference | N/A |

| Toluene | -CH₃ | Activating | Ortho, Para |

| Nitrobenzene | -NO₂ | Strongly Deactivating | Meta |

| Chlorobenzene | -Cl | Deactivating | Ortho, Para |

| Phenol | -OH | Strongly Activating | Ortho, Para |

Impact of Ortho-Disubstitution on Reaction Pathways

The two alkoxy groups, being ortho-para directing and activating, synergistically enhance the electron density of the benzene ring through resonance. khanacademy.orgmasterorganicchemistry.compressbooks.pubyoutube.com The oxygen atoms of the alkoxy groups donate their lone pair electrons to the aromatic system, thereby increasing its nucleophilicity and making it more susceptible to attack by electrophiles. masterorganicchemistry.comyoutube.com This activation is a hallmark of alkoxy-substituted benzenes. masterorganicchemistry.comyoutube.com

In a disubstituted benzene ring with two activating groups, the position of electrophilic attack is determined by the cumulative directing effects of both groups. khanacademy.orgyoutube.com For this compound, both alkoxy groups direct incoming electrophiles to the positions ortho and para to themselves. The synergistic effect of the two ortho-alkoxy groups strongly activates the positions C4 and C5 (para to one and ortho to the other alkoxy group). The positions C3 and C6 are also activated, being ortho to one of the alkoxy groups.

However, the ortho-disubstitution pattern also introduces significant steric hindrance. masterorganicchemistry.comyoutube.com The bulky (11-hydroxyundecyloxy) chains can physically obstruct the approach of an electrophile to the positions C3 and C6, which are situated between the two bulky substituents. masterorganicchemistry.com Consequently, electrophilic substitution is most likely to occur at the less sterically hindered C4 and C5 positions. masterorganicchemistry.comlibretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Electronic Effect | Steric Hindrance | Predicted Outcome |

| C3 and C6 | Activated (ortho to one alkoxy group) | High (between two bulky groups) | Minor Product |

| C4 and C5 | Strongly Activated (para to one and ortho to the other alkoxy group) | Low | Major Product |

This table is based on established principles of electrophilic aromatic substitution and steric effects. masterorganicchemistry.comyoutube.comlibretexts.org

Influence of Flexible Alkoxy Chains on Aromatic Reactivity

The long and flexible nature of the two (11-hydroxyundecyloxy) chains introduces unique aspects to the reactivity of the benzene core.

Electronic Influence: The primary electronic influence of the alkoxy chains stems from the oxygen atom directly attached to the benzene ring, which is strongly electron-donating through resonance. pressbooks.pubyoutube.com The length of the alkyl chain has a minor inductive effect that is generally considered negligible compared to the resonance effect of the oxygen. The terminal hydroxyl groups on the undecyloxy chains are unlikely to have a direct electronic influence on the aromatic ring's reactivity due to their distance from the benzene core. However, they could potentially participate in intramolecular hydrogen bonding, which might influence the conformation of the alkoxy chains and, consequently, the steric environment around the aromatic ring. rsc.org

Steric Influence: The sheer bulk of the two long alkoxy chains is expected to play a significant role in dictating the course of chemical reactions. While flexible, these chains can create a "molecular curtain" around the benzene ring, sterically hindering the approach of reactants. youtube.com This steric hindrance is particularly pronounced at the positions ortho to the alkoxy groups (C3 and C6). masterorganicchemistry.comlibretexts.org The flexibility of the chains might allow them to move aside to some extent to accommodate an incoming electrophile, but the energy barrier for such a conformational change would likely favor attack at the more accessible para positions (C4 and C5). youtube.com

Table 2: Comparison of Expected Reactivity in Electrophilic Nitration

| Compound | Activating/Deactivating Groups | Directing Effect | Expected Major Product(s) | Relative Reactivity (Predicted) |

| Benzene | None | - | Nitrobenzene | 1 |

| Anisole (Methoxybenzene) | -OCH₃ (Activating) | Ortho, Para | 2-Nitroanisole, 4-Nitroanisole | > 1 |

| 1,2-Dimethoxybenzene (B1683551) | Two -OCH₃ (Activating) | Ortho, Para | 3,4-Dinitro-1,2-dimethoxybenzene | >> 1 |

| This compound | Two -(CH₂)₁₁OH (Activating) | Ortho, Para | 4-Nitro-1,2-bis-(11-hydroxyundecyloxy)benzene, 5-Nitro-1,2-bis-(11-hydroxyundecyloxy)benzene | >> 1 (Potentially lower than 1,2-dimethoxybenzene due to steric hindrance) |

This table provides a qualitative comparison based on established principles of substituent effects in electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orglibretexts.org The relative reactivity is a simplified representation.

Theoretical and Computational Investigations

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in exploring the dynamic nature of 1,2-Bis-(11-hydroxyundecyloxy)benzene and the collective behavior of many such molecules. These methods rely on classical mechanics to approximate the potential energy of a system, allowing for the simulation of large numbers of atoms over timescales sufficient to observe complex processes like self-assembly.

Prediction of Molecular Conformations and Dynamics

The conformational landscape of this compound is primarily dictated by the flexibility of its two (11-hydroxyundecyloxy) chains. Molecular dynamics (MD) simulations can predict the energetically favorable conformations of these chains. In a vacuum or non-polar solvent, the alkyl chains are expected to adopt extended, all-trans conformations to minimize steric hindrance. However, intramolecular hydrogen bonding between the terminal hydroxyl group and the ether oxygen could lead to bent or folded structures.

In aqueous environments, the hydrophobic effect would drive the alkyl chains to collapse and aggregate, while the hydrophilic catechol and terminal hydroxyl groups would seek to remain exposed to water. The dynamics of the molecule would be characterized by the constant motion of the alkyl chains, exploring various gauche and anti conformations, and the rotation around the C-O bonds connecting the chains to the benzene (B151609) ring.

Table 1: Illustrative Conformational Data for this compound from Molecular Dynamics Simulations

| Parameter | Value Range | Description |

| End-to-End Distance (Chain 1) | 10-15 Å | The distance between the first carbon of the undecyloxy chain and the terminal oxygen atom. |

| End-to-End Distance (Chain 2) | 10-15 Å | The distance between the first carbon of the undecyloxy chain and the terminal oxygen atom. |

| Dihedral Angle (C-O-C-C) | -180° to 180° | Rotation around the ether linkage, influencing chain orientation relative to the benzene ring. |

| Radius of Gyration | 5-8 Å | A measure of the molecule's compactness. |

Note: This table presents hypothetical data that would be typical for a molecule of this nature, illustrating the types of parameters obtained from MD simulations.

Computational Studies of Intermolecular Interactions in Self-Assembly

The self-assembly of this compound into larger aggregates is governed by a delicate balance of intermolecular forces. riverpublishers.com Computational studies, particularly all-atom and coarse-grained molecular dynamics simulations, are essential for elucidating these interactions. riverpublishers.com The primary driving force for aggregation in aqueous solution is the hydrophobic effect, which minimizes the unfavorable contact between the long alkyl chains and water molecules. riverpublishers.com

Once aggregated, the molecules arrange themselves to maximize favorable interactions. Key intermolecular forces at play include:

Van der Waals interactions: These are significant between the closely packed alkyl chains, contributing to the stability of the hydrophobic core of an aggregate.

Hydrogen bonding: The terminal hydroxyl groups and the catechol oxygens can act as both hydrogen bond donors and acceptors. This allows for the formation of intricate hydrogen-bonding networks between molecules, which can direct the formation of specific, ordered structures.

π-π stacking: The aromatic benzene rings can stack on top of each other, another stabilizing interaction that can influence the packing of the molecules within an assembly.

Simulations can predict the formation of various aggregate morphologies, such as micelles, bilayers, or more complex liquid crystalline phases, depending on factors like concentration and solvent conditions. riverpublishers.comaip.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed understanding of the electronic structure and reactivity of this compound. These methods are computationally more intensive than molecular mechanics and are typically applied to single molecules or small clusters.

Electronic Structure Analysis and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules. usu.edu For this compound, DFT calculations can be used to determine the distribution of electron density, the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The electron-donating nature of the alkoxy groups increases the electron density of the benzene ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene. studymind.co.uk The HOMO is likely to be localized on the electron-rich catechol ring, indicating that this is the most probable site for oxidation or electrophilic attack. The LUMO, on the other hand, would represent the most likely region to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and optical properties.

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -5.5 eV | Indicates the energy of the highest energy electrons and susceptibility to oxidation. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital and ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the electronic excitation energy and chemical reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Note: This table contains exemplary data derived from typical DFT calculations for similar aromatic ether compounds.

Energetic Landscape of Chemical Transformations

Quantum chemical calculations are invaluable for mapping the energetic landscape of chemical reactions involving this compound. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction profile can be constructed.

For example, the oxidation of the catechol moiety is a potential chemical transformation. DFT calculations could elucidate the mechanism of this reaction, determining whether it proceeds in a stepwise or concerted manner and identifying the structures of any intermediates. Similarly, the energetics of esterification or etherification reactions at the terminal hydroxyl groups could be studied to predict the feasibility and regioselectivity of such modifications. These calculations can provide critical insights into the stability of the molecule and its potential reaction pathways under various conditions. rsc.orgnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The classical synthesis of 1,2-Bis-(11-hydroxyundecyloxy)benzene would likely involve the Williamson ether synthesis, a robust and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com This would typically entail the reaction of catechol with an 11-halo-1-undecanol under basic conditions. Future research could focus on optimizing this pathway and exploring novel synthetic strategies to enhance yield, purity, and sustainability.

Key research avenues include:

Green Chemistry Approaches: Investigating the use of more environmentally benign solvents and reagents. This could involve exploring solvent-free reaction conditions or the use of ionic liquids or deep eutectic solvents to replace traditional volatile organic solvents.

Catalyst Development: The development of more efficient catalysts for the etherification reaction could lead to milder reaction conditions and improved yields.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, leading to higher purity and easier scalability compared to batch processes.

Solid-Phase Synthesis: The adaptation of the synthesis to a solid support could facilitate the creation of a library of analogous compounds with varying chain lengths or core structures, enabling a systematic study of structure-property relationships.

Advanced Applications in Responsive Materials and Devices

The molecular architecture of this compound, with its rigid aromatic core and long, flexible aliphatic chains, is characteristic of a calamitic (rod-shaped) thermotropic liquid crystal. nist.govwikipedia.org Such materials exhibit intermediate phases of matter (mesophases) between the solid and isotropic liquid states. mdpi.com The terminal hydroxyl (-OH) groups on the undecyloxy chains are particularly significant, as they provide a site for further chemical modification, opening the door to a wide range of advanced applications in responsive materials.

Future research in this area could focus on:

Stimuli-Responsive Liquid Crystals: The terminal hydroxyl groups can be esterified or etherified with a variety of functional moieties that are sensitive to external stimuli such as light, pH, or electric fields. For instance, attachment of photo-isumerable groups like azobenzenes could lead to materials whose liquid crystalline phase transitions can be controlled by light.

Sensors: Modification of the terminal groups with moieties that can selectively bind to specific analytes could lead to the development of novel sensors. The binding event would disrupt the liquid crystalline ordering, leading to a detectable optical or electrical signal. mdpi.com

Table 1: Examples of Stimuli-Responsive Liquid Crystal Systems

| Stimulus | Functional Group | Potential Application |

| Light | Azobenzene, Spiropyran | Optical switches, data storage |

| pH | Carboxylic acids, Amines | pH sensors, drug delivery |

| Electric Field | Cyanobiphenyls | Displays, spatial light modulators |

| Analyte Binding | Receptor molecules | Chemical and biological sensors |

Interdisciplinary Research with Bio-inspired Systems

The presence of terminal hydroxyl groups on this compound makes it an ideal candidate for integration into bio-inspired and biomedical systems. These hydroxyl groups offer a convenient handle for covalent attachment of biomolecules.

Emerging interdisciplinary research avenues include:

Liquid Crystal Biosensors: The surface of a liquid crystal can be functionalized with antibodies, enzymes, or DNA aptamers that specifically bind to target biomarkers. nih.govnih.gov This binding event at the interface can disrupt the orientation of the liquid crystal molecules, leading to a change in the optical appearance that can be easily detected, even with the naked eye. bohrium.com The cooperative nature of liquid crystals can amplify this surface event into a macroscopic signal, offering a highly sensitive, label-free detection platform. mdpi.com

Drug Delivery Systems: The compound could be used to form liquid crystalline nanoparticles or gels for the encapsulation and controlled release of therapeutic agents. The release could be triggered by changes in the physiological environment, such as pH or temperature, that alter the liquid crystalline phase.

Anisotropic Scaffolds for Tissue Engineering: The ability of liquid crystals to form ordered structures could be harnessed to create anisotropic scaffolds that mimic the oriented nature of certain biological tissues, potentially guiding cell growth and tissue regeneration.

Table 2: Potential Bio-inspired Systems and Applications

| Bio-inspired System | Functionalization | Application |

| Biosensor | Antibodies, DNA aptamers | Disease diagnosis, pathogen detection |

| Drug Delivery Vehicle | Encapsulated drugs | Targeted cancer therapy, controlled release |

| Tissue Engineering Scaffold | Cell adhesion peptides | Nerve regeneration, muscle tissue engineering |

Development of High-Performance Functional Materials

The intrinsic properties of this compound as a potential liquid crystal can be further enhanced by incorporating it into more complex material systems. Research in this area would focus on creating high-performance functional materials with tailored properties.

Future directions include:

Liquid Crystal Mixtures: This compound could be used as a component in liquid crystal mixtures to optimize properties for specific applications. nih.gov For example, it could be mixed with other liquid crystals to broaden the temperature range of a desired mesophase, lower the melting point, or tune the optical and dielectric anisotropy. mdpi.com

Liquid Crystal Elastomers (LCEs): The terminal hydroxyl groups can act as crosslinking sites to form polymer networks. If the crosslinking is performed in an oriented liquid crystal phase, the resulting elastomer will have a built-in anisotropy and can exhibit large, reversible shape changes in response to stimuli like heat, making them promising for applications as artificial muscles and soft actuators.

Hierarchical Self-Assembly: The molecule's structure could be exploited to create complex, hierarchical structures through self-assembly. This could involve co-assembly with other molecules to form novel supramolecular architectures with unique optical or electronic properties.

Table 3: Common Liquid Crystal Phases and Their Characteristics

| Phase | Molecular Ordering | Key Characteristics |

| Nematic (N) | Orientational order, no positional order | Fluid-like, sensitive to electric fields |

| Smectic A (SmA) | Orientational order, 1D positional order (layers) | More viscous than nematic, layered structure |

| Smectic C (SmC) | Tilted orientational order within layers | Chiral versions are ferroelectric |

| Columnar (Col) | Molecules stack in columns | 2D positional order of columns |

Q & A

Q. What are the optimal synthetic routes for 1,2-Bis-(11-hydroxyundecyloxy)benzene?

The compound is synthesized via nucleophilic substitution of 1,2-dihalobenzene derivatives with 11-hydroxyundecyloxy chains. Key steps include:

- Reagents : Use sodium hydroxide or potassium hydroxide to deprotonate the hydroxyl group of 11-hydroxyundecanol, enabling substitution on 1,2-dichlorobenzene .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.

- Purification : Column chromatography or recrystallization removes unreacted starting materials and byproducts.

Q. How is the structural integrity of this compound validated?

Advanced spectroscopic and crystallographic methods are employed:

Q. What are the critical physicochemical properties of this compound?

Key properties include:

- Hydrophilicity/Lipophilicity : The long hydroxyundecyloxy chains impart amphiphilic behavior, measurable via octanol-water partition coefficients (logP).

- Thermal stability : Differential scanning calorimetry (DSC) reveals melting points and phase transitions (e.g., liquid crystalline behavior in similar bis-alkoxybenzenes) .

- Solubility : Solubility in polar (e.g., ethanol) and nonpolar (e.g., hexane) solvents guides formulation for biological assays .

Advanced Research Questions

Q. How can this compound be applied in drug delivery systems?

The amphiphilic structure enables micelle or liposome formation for hydrophobic drug encapsulation. Methodological considerations:

Q. What role does it play in supramolecular chemistry?

The hydroxy groups and alkyl chains facilitate hydrogen bonding and van der Waals interactions, enabling:

- Self-assembly : Formation of nanofibers or gels in aqueous/organic mixed solvents (analogous to 1,4-bis(hexyloxy)benzene crystal networks) .

- Host-guest systems : Complexation with cyclodextrins or cucurbiturils for controlled release applications.

Q. How to address contradictions in reported biological activity (e.g., antimicrobial vs. low efficacy)?

Discrepancies arise from experimental variables:

- Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria under standardized MIC assays .

- Solvent effects : Use DMSO/water mixtures to ensure compound solubility without cytotoxicity.

- Metabolic interference : Compare results with positive controls (e.g., ampicillin) to validate mechanisms .

Q. What strategies optimize synthesis yield and purity?

Key variables include:

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve substitution efficiency .

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.

- Protection/deprotection : Temporarily protect hydroxy groups with acetyl or trimethylsilyl groups to prevent undesired reactions .

Q. How does the compound degrade under physiological or environmental conditions?

Stability studies involve:

- Hydrolytic degradation : Monitor via HPLC at pH 7.4 (simulated body fluid) and pH 2.0 (gastric fluid) .

- Oxidative stress : Expose to HO or UV light to identify decomposition products (e.g., aldehydes or carboxylic acids) .

Q. Can computational modeling predict its interaction with biological targets?

Molecular docking and MD simulations assess:

- Enzyme binding : Docking into cytochrome P450 or kinase active sites to prioritize experimental testing.

- Membrane permeability : Predict transport across lipid bilayers using coarse-grained models .

Q. What catalytic applications are feasible with modified derivatives?

Functionalization of hydroxy groups enables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.